2,2'-Dichloro-3,4'-bipyridine
Overview
Description
2,2’-Dichloro-3,4’-bipyridine is a chemical compound belonging to the bipyridine family, characterized by two pyridine rings connected by a single bond. This compound is notable for its two chlorine atoms attached at the 2 and 2’ positions of the bipyridine structure. Bipyridines, including 2,2’-Dichloro-3,4’-bipyridine, are widely recognized for their role as ligands in coordination chemistry, where they form complexes with metal ions .
Preparation Methods
The synthesis of 2,2’-Dichloro-3,4’-bipyridine typically involves the coupling of halogenated pyridine derivatives. One common method is the Negishi coupling, which involves the reaction between 2-pyridyl zinc halides and bromopyridines in the presence of a palladium catalyst . Another approach is the Stille-type cross-coupling reaction, which also utilizes palladium catalysts to facilitate the formation of the bipyridine structure . Industrial production methods often employ these catalytic processes due to their efficiency and high yield.
Chemical Reactions Analysis
2,2’-Dichloro-3,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Redox Reactions: This compound can participate in redox reactions, forming bipyridinium salts which are useful in redox flow batteries.
Coordination Reactions: As a ligand, it forms complexes with metal ions, which can be utilized in catalysis and material science.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-Dichloro-3,4’-bipyridine has several applications in scientific research:
Coordination Chemistry:
Redox Flow Batteries: Its redox properties make it a candidate for use in energy storage systems.
Biological Studies:
Mechanism of Action
The mechanism of action of 2,2’-Dichloro-3,4’-bipyridine primarily involves its role as a ligand in coordination complexes. The nitrogen atoms in the pyridine rings coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The specific pathways and molecular targets depend on the metal ion and the nature of the catalytic process .
Comparison with Similar Compounds
2,2’-Dichloro-3,4’-bipyridine can be compared with other bipyridine isomers such as 2,2’-bipyridine, 3,3’-bipyridine, and 4,4’-bipyridine. Each of these isomers has unique properties based on the position of the nitrogen atoms and any substituents:
2,2’-Bipyridine: Known for its robust redox stability and ease of functionalization.
3,3’-Bipyridine: Less common and has different redox properties compared to 2,2’- and 4,4’-isomers.
4,4’-Bipyridine: Exhibits higher conformational flexibility and is used in various coordination complexes.
The uniqueness of 2,2’-Dichloro-3,4’-bipyridine lies in its specific substitution pattern, which influences its reactivity and the types of complexes it can form.
Properties
IUPAC Name |
2-chloro-3-(2-chloropyridin-4-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-6-7(3-5-13-9)8-2-1-4-14-10(8)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIMZUXSXNGIOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461635 | |
Record name | 2,2'-Dichloro-3,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643082-10-4 | |
Record name | 2,2'-Dichloro-3,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,2'-Dichloro-3,4'-bipyridine in the synthesis of Nemertelline?
A1: this compound serves as a crucial building block in the efficient synthesis of Nemertelline, a quaterpyridine neurotoxin. The compound is subjected to regioselective Suzuki cross-coupling reactions with pyridin-3-yl boronic acid. This leads to the formation of Nemertelline in a streamlined two-step process. [] You can find the paper detailing this process here: []. This synthetic route highlights the importance of this compound in accessing complex molecules like Nemertelline for further study.
Q2: Are there alternative methods for synthesizing Nemertelline?
A2: While other methods for synthesizing Nemertelline may exist, the research highlights the efficiency and advantages of utilizing this compound as a starting point. The paper emphasizes the "versatile route" and "efficient two-step rapid synthesis" afforded by this approach []. This suggests that compared to potential alternative routes, this method might offer advantages in terms of yield, cost-effectiveness, or reduced steps, making it a preferred choice for researchers.
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